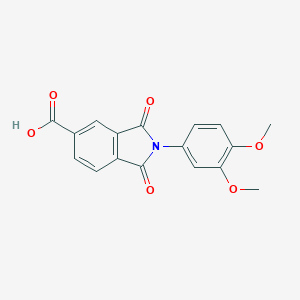

2-(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have commercial importance due to their biological consequences upon exposure. These consequences vary both qualitatively and quantitatively among different acetamide chemicals. The biological responses to these chemicals reflect their material's biology and usage or proposed usage. For instance, Kennedy (2001) reviewed the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), and formamide, noting significant contributions to our knowledge around the biological effects of exposure to these compounds over the years (Kennedy, 2001).

Pharmacological Activities of Phenoxy Acetamide Derivatives

Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, are under investigation for their pharmacologically interesting compounds. These compounds' chemical diversity and pharmacological activities are being explored for potential therapeutic applications, emphasizing the importance of designing new derivatives for safety and efficacy in enhancing life quality. This exploration suggests a continuous interest in derivatives of acetamide for their potential therapeutic benefits (Al-Ostoot et al., 2021).

Metabolism of Aspartyl Moiety of Aspartame

The metabolism of aspartyl moieties, as seen in compounds like aspartame, could provide insights into how similar structures might be metabolized. Aspartame, for example, is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol, with about 70% of aspartic acid derived from aspartame converted to CO2. This metabolic pathway suggests that derivatives of acetamide with similar structures might undergo comparable metabolic processes, contributing to their biological effects (Ranney & Oppermann, 1979).

properties

IUPAC Name |

2-(5-methyl-2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-21-17-10-9-14(3)11-16(17)19(24)20(21)25/h4-11,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQVTGKEOVKODL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)N(C3=CC=CC=C3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)

![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)

![4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B363281.png)

![1-[3-(Allyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363288.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363289.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B363294.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B363298.png)

![1-(3-methoxy-4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363305.png)